molecular formula C9H19ClN2O4 B1429457 (S)-Methyl 3-amino-2-((tert-butoxycarbonyl)amino)propanoate hydrochloride CAS No. 181228-33-1

(S)-Methyl 3-amino-2-((tert-butoxycarbonyl)amino)propanoate hydrochloride

Cat. No. B1429457
CAS RN: 181228-33-1
M. Wt: 254.71 g/mol
InChI Key: IKRXWXBVGWAKNK-RGMNGODLSA-N
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Description

“(S)-Methyl 3-amino-2-((tert-butoxycarbonyl)amino)propanoate hydrochloride” is a chemical compound with the molecular formula C8H16N2O4 . It is also known by other names such as Nα-Boc-2,3-diaminopropionic Acid, 3-Amino-N-(tert-butoxycarbonyl)-L-alanine, 3-Amino-N-Boc-L-alanine, Boc-Dap-OH, and Boc-Dpr-OH .


Molecular Structure Analysis

The molecular structure of this compound can be represented by the SMILES string CC(C)(C)OC(=O)NC@@HC([O-])=O . This indicates that the compound contains a tert-butoxycarbonyl group attached to an amino group, which is in turn attached to a propanoic acid group .


Physical And Chemical Properties Analysis

This compound is a solid at room temperature . The compound has a specific rotation of -4.0 to -6.0 degrees (C=1, AcOH) . It has a melting point of 210°C .

Scientific Research Applications

Peptide Synthesis

(S)-Methyl 3-amino-2-((tert-butoxycarbonyl)amino)propanoate hydrochloride: is extensively used in peptide synthesis . The tert-butoxycarbonyl (Boc) group serves as a protective group for amines, particularly in the synthesis of peptides. This compound, with its Boc-protected amino group, allows for the sequential addition of amino acids without unwanted side reactions. After the peptide chain assembly, the Boc group can be removed under mild acidic conditions, which is crucial for the synthesis of delicate biological molecules.

Medicinal Chemistry

In medicinal chemistry, this compound is valuable for the development of pharmaceuticals. Its role in the synthesis of peptide-based drugs is significant, as many therapeutic agents are peptides or contain peptide-like structures . The ability to introduce the Boc group efficiently aids in the creation of diverse peptide libraries for drug screening and optimization.

Biochemistry Research

Biochemists utilize YA59RGK6XG for studying enzyme-substrate interactions and enzyme kinetics . The compound’s structure is similar to that of certain amino acid residues, making it a useful analog for probing the active sites of enzymes and understanding their mechanism of action.

Pharmacology

Pharmacological studies benefit from this compound’s use in the synthesis of peptide inhibitors . These inhibitors can mimic the structure of natural substrates or products and help in elucidating the pathways and interactions at the molecular level, which is essential for drug design and discovery.

Organic Synthesis

Organic chemists employ YA59RGK6XG for introducing the Boc group into various organic molecules . This is a key step in multistage synthetic routes where selective reactivity is required. The Boc group’s stability under a variety of conditions makes it a versatile tool in complex organic synthesis.

Analytical Chemistry

In analytical chemistry, (S)-Methyl 3-amino-2-((tert-butoxycarbonyl)amino)propanoate hydrochloride is used as a standard or reference compound in chromatography and mass spectrometry . Its well-defined properties allow for accurate calibration and method development, which are critical for the analysis of complex biological samples.

Mechanism of Action

Target of Action

It is often used as a reactant in protein assembly directed by synthetic molecular recognition motifs .

Mode of Action

It is known to be used in the solid-phase synthesis of various biochemical compounds , suggesting that it may interact with its targets through covalent bonding or other chemical interactions.

Biochemical Pathways

The compound is involved in the synthesis of gramicidin S cyclic analogs with antibiotic and hemolytic activities . This suggests that it may play a role in the biochemical pathways related to antibiotic action and cell membrane integrity.

Pharmacokinetics

Its physical properties such as its crystalline powder form and melting point of 210°c suggest that it may have specific pharmacokinetic characteristics that affect its bioavailability.

Result of Action

The compound is used in the synthesis of HCV protease inhibitor modified analogs , indicating that it may have antiviral effects. Additionally, its role in the synthesis of gramicidin S cyclic analogs suggests that it may contribute to antibiotic and hemolytic activities .

Action Environment

The compound’s stability may be influenced by factors such as temperature, as suggested by its defined melting point .

properties

IUPAC Name

methyl (2S)-3-amino-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H18N2O4.ClH/c1-9(2,3)15-8(13)11-6(5-10)7(12)14-4;/h6H,5,10H2,1-4H3,(H,11,13);1H/t6-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IKRXWXBVGWAKNK-RGMNGODLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CN)C(=O)OC.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H](CN)C(=O)OC.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H19ClN2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60856186
Record name Methyl 3-amino-N-(tert-butoxycarbonyl)-L-alaninate--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60856186
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

254.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(S)-Methyl 3-amino-2-((tert-butoxycarbonyl)amino)propanoate hydrochloride

CAS RN

181228-33-1
Record name 3-Amino-N-((1,1-dimethylethoxy)carbonyl)-L-alanine methyl ester
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0181228331
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Methyl 3-amino-N-(tert-butoxycarbonyl)-L-alaninate--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60856186
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-alpha-t-Butoxycarbonyl-L-alpha-Ã?-diaminopropionic acid-alpha-methyl ester hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 3-AMINO-N-((1,1-DIMETHYLETHOXY)CARBONYL)-L-ALANINE METHYL ESTER HYDROCHLORIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YA59RGK6XG
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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